Cas no 2549014-72-2 (7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)

7-Methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a methoxy group at the 7-position and a piperidinylmethyl moiety at the 3-position, further modified by a tetrahydropyranylmethyl group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of both lipophilic (tetrahydropyranyl) and basic (piperidinyl) moieties may enhance membrane permeability and target binding affinity. Its well-defined synthetic route and modular structure allow for further derivatization, making it a versatile building block for the development of biologically active molecules, such as kinase inhibitors or CNS-targeting agents.
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one structure
2549014-72-2 structure
商品名:7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
CAS番号:2549014-72-2
MF:C21H29N3O3
メガワット:371.47326540947
CID:5313229
PubChem ID:154583255

7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • AKOS040722968
    • 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
    • 2549014-72-2
    • F6747-6327
    • 7-Methoxy-3-[[1-[(tetrahydro-2H-pyran-2-yl)methyl]-4-piperidinyl]methyl]-4(3H)-quinazolinone
    • インチ: 1S/C21H29N3O3/c1-26-17-5-6-19-20(12-17)22-15-24(21(19)25)13-16-7-9-23(10-8-16)14-18-4-2-3-11-27-18/h5-6,12,15-16,18H,2-4,7-11,13-14H2,1H3
    • InChIKey: MIAPBROOUYTQDG-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC(OC)=C2)C(=O)N(CC2CCN(CC3OCCCC3)CC2)C=1

計算された属性

  • せいみつぶんしりょう: 371.22089180g/mol
  • どういたいしつりょう: 371.22089180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 533
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 543.1±48.0 °C(Predicted)
  • 酸性度係数(pKa): 8.75±0.10(Predicted)

7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6747-6327-2μmol
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6747-6327-20μmol
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6747-6327-20mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
20mg
$148.5 2023-09-07
Life Chemicals
F6747-6327-30mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
30mg
$178.5 2023-09-07
Life Chemicals
F6747-6327-2mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
2mg
$88.5 2023-09-07
Life Chemicals
F6747-6327-1mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
1mg
$81.0 2023-09-07
Life Chemicals
F6747-6327-40mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
40mg
$210.0 2023-09-07
Life Chemicals
F6747-6327-15mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
15mg
$133.5 2023-09-07
Life Chemicals
F6747-6327-5mg
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
5mg
$103.5 2023-09-07
Life Chemicals
F6747-6327-5μmol
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
2549014-72-2
5μmol
$94.5 2023-09-07

7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one 関連文献

7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-oneに関する追加情報

Introduction to 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS No. 2549014-72-2)

7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2549014-72-2, belongs to the quinazoline derivatives, a class of molecules known for their broad spectrum of pharmacological properties. The presence of multiple functional groups, including a methoxy group, a piperidine moiety, and a dihydroquinazoline core, contributes to its complex chemical behavior and makes it a subject of intense research interest.

The molecular structure of 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is characterized by its intricate connectivity of these functional groups. The methoxy group at the 7-position introduces a hydrophilic character, which can influence solubility and metabolic stability. The 1-(oxan-2-yl)methyl)piperidin-4-yl substituent adds a significant level of complexity, incorporating an oxygen-containing heterocycle linked to a piperidine ring. This particular arrangement is often associated with enhanced binding affinity to biological targets, making it a valuable scaffold for drug discovery.

In recent years, quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural features of 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one suggest that it may exhibit inhibitory activity against enzymes and receptors involved in pathogenic processes. For instance, modifications in the quinazoline core have been shown to modulate kinases and other enzymes critical for cell proliferation and survival.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutics. The combination of the dihydroquinazoline scaffold with the piperidine moiety creates a versatile platform that can be further modified to optimize pharmacokinetic properties and target specificity. Researchers have been exploring various synthetic strategies to derivatize this compound, aiming to enhance its bioactivity while minimizing side effects.

Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like 7-methoxy-3-(1-(oxan-2-ylmethyl)piperidinylmethyl)-3,4-dihydroquinazolinone (CAS No. 2549014- 72 -2). These tools allow scientists to predict binding interactions with biological targets with high accuracy, thereby reducing the time and cost associated with experimental screening. The integration of machine learning algorithms has further improved the efficiency of virtual screening campaigns, enabling the rapid identification of molecules with desired pharmacological profiles.

The synthesis of 7-methoxy- 3- ({1- [(oxan -2 -y l)methy l] piperidin -4 -y l} m ethy l) -3, 4-dihydroqu inazo lin -4-one (CAS No. 2549014- 72 -2) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxan -2 -y lmethyl group into the piperidine ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels for this type of compound.

The pharmacological evaluation of 7-methoxy- 3- ({1- [(oxan -2 -y l)methy l] piperidin -4 -y l} m ethy l) -3, 4-dihydroqu inazo lin -4-one (CAS No. 254901 72 -2) has revealed intriguing properties that warrant further investigation. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders. These findings have prompted researchers to design more comprehensive assays to fully characterize its therapeutic potential.

The development of novel pharmaceuticals relies heavily on understanding the relationship between chemical structure and biological activity. The case of 7-methoxy- 3- ({1-(oxan -2 ylmethyl)piperidin ylm eth yl) }-3, 4-dihydroqu in azo lin - 42 one (CAS No. 25 49 014 - 72 - 2) exemplifies how structural modifications can lead to significant changes in pharmacological properties. By systematically varying functional groups and substituents, chemists can fine-tune the activity profile of this compound to meet specific therapeutic needs.

In conclusion,7-methoxy- 3-( {1-( oxan 22 ylm eth yl)piper idine )m eth yl) }]-34 dihydroqu i nazolinone ( CAS No. 25 49 014 - 72 - ) is a promising compound with significant potential in pharmaceutical applications . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , make it an exciting subject for further research . As our understanding of disease mechanisms continues to evolve , compounds like this one will play an increasingly important role in developing innovative treatments . p >

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